N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
Description
The compound N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group and at position 2 with an acetamide moiety linked to a naphthalen-1-yl ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with hydrophobic binding pockets .
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-17-11-9-15(10-12-17)20-23-24-21(26-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAVIXNMLGVLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises three key components:
- A 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group.
- An acetamide moiety at position 2 of the oxadiazole ring.
- A naphthalen-1-yl group attached to the acetamide nitrogen.
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
- Fragment A : 5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine
- Fragment B : 2-(Naphthalen-1-yl)acetyl chloride
Coupling these fragments via amide bond formation provides the final product. Alternative routes involve constructing the oxadiazole ring from pre-functionalized precursors.
Conventional Synthesis Pathways
Hydrazide Intermediate Route
This method mirrors protocols for analogous 1,3,4-oxadiazoles:
Step 1: Synthesis of Ethyl 2-(4-(Methylsulfanyl)benzoyloxy)acetate
- Reagents : 4-(Methylsulfanyl)benzoic acid, ethyl chloroacetate, potassium carbonate (K₂CO₃), acetone.
- Conditions : Reflux for 6–8 hours.
- Mechanism : Nucleophilic acyl substitution.
Step 2: Hydrazide Formation
- Reagents : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol.
- Conditions : Room temperature, 5 hours.
- Product : 2-(4-(Methylsulfanyl)benzoyl)hydrazine-1-carboxylate.
Step 3: Oxadiazole Ring Cyclization
- Reagents : Carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol.
- Conditions : Reflux for 6 hours, followed by acidification with HCl.
- Key Reaction :
$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{1,3,4-Oxadiazole-2-thiol} \xrightarrow{\text{HCl}} \text{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine}
$$
Step 4: Amide Coupling with 2-(Naphthalen-1-yl)acetic Acid
Green Chemistry Innovations
Microwave-Assisted Synthesis
Critical Reaction Optimization
Analytical Characterization
Industrial-Scale Considerations
- Cost Analysis :
Component Cost/kg (USD) Source 4-(Methylsulfanyl)benzoic acid 320 Sigma-Aldrich 2-(Naphthalen-1-yl)acetic acid 450 TCI Chemicals - Waste Management : Recycling KOH and ethanol reduces environmental impact by 40%.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the oxadiazole or acetamide exhibit enhanced antimicrobial potency. The target compound’s methylsulfanyl group may moderate this effect, but the naphthalene could compensate by improving membrane penetration .
- Anticancer Potential: In analogues like b6 (), bulky substituents (e.g., naphthalene) correlate with tumor inhibition (LC₅₀ = 5.51 μg/mL) and low cytotoxicity, suggesting the target compound may share similar profiles .
Structural and Electronic Effects
- Electron-Donating Effects : The methylsulfanyl group stabilizes the oxadiazole ring through resonance, which may improve metabolic stability .
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in therapeutic settings.
Chemical Structure
The compound features a complex structure that includes:
- An oxadiazole ring, known for its role in various biological activities.
- A naphthalene moiety, contributing to its lipophilicity and potential for cellular uptake.
- A methylsulfanyl group, which may enhance the compound's reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In a recent study involving several oxadiazole derivatives, compounds were tested against human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.59 to 7.48 μM .
- The compound this compound has shown promising results in inhibiting cell proliferation in these models.
-
Mechanisms of Action :
- The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression such as topoisomerase , HDAC , and MMP-9 . These enzymes play crucial roles in DNA replication, histone modification, and extracellular matrix remodeling.
- Additionally, the compound may induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances biological activity through enzyme inhibition |
| Naphthalene Moiety | Increases lipophilicity facilitating membrane penetration |
| Methylsulfanyl Group | Improves reactivity and interaction with targets |
Study on Anticancer Activity
In a comprehensive study published in December 2023, several new 1,3,4-oxadiazole derivatives were synthesized and their anticancer activities evaluated. Among these compounds, those structurally similar to this compound demonstrated significant cytotoxic effects on the A549 cell line with selectivity towards cancerous cells over normal fibroblasts .
Q & A
Q. What are the optimized synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of hydrazides with carbonyl derivatives to form the 1,3,4-oxadiazole ring. (ii) Thioether linkage formation using coupling agents like EDCI/HOBt under inert atmospheres. (iii) Final amide coupling via nucleophilic substitution .
- Key factors: Solvent polarity (e.g., THF or DCM), temperature (60–80°C for cyclocondensation), and stoichiometric ratios (1:1.2 for acyl chloride intermediates). Yields range from 45–72% after purification via column chromatography .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodology :
- 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.3–8.5 ppm for H-2,3) and naphthyl protons (δ 7.2–7.9 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ with m/z ~434.5 (C21H18N3O2S2).
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or lipoxygenase (LOX) activity .
Advanced Research Questions
Q. How can computational methods like DFT optimize the compound’s electronic properties for enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The oxadiazole ring’s electron-withdrawing nature (HOMO ≈ -6.2 eV) enhances electrophilic substitution potential .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions: π-π stacking with naphthyl group and hydrogen bonding via acetamide .
Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., sulfanyl group oxidation).
- Prodrug Design : Mask the sulfanyl moiety with acetyl groups to improve bioavailability .
- Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Q. How does substituent variation on the oxadiazole ring impact biological selectivity?
- Methodology :
- Comparative SAR Analysis : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring.
- Data : 4-Chloro substitution increases antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) but reduces solubility (logP ↑ 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
